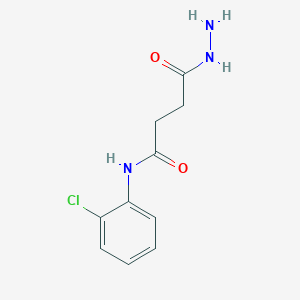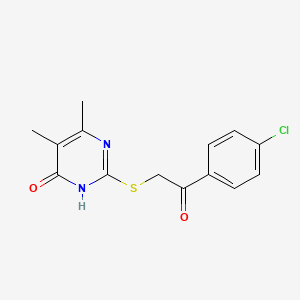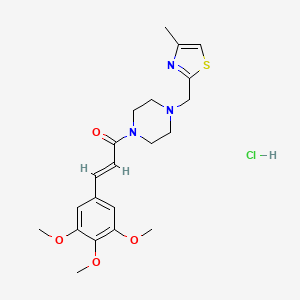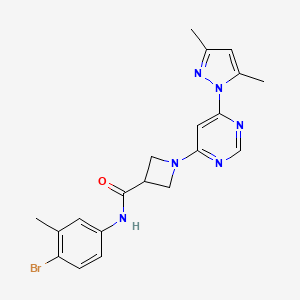![molecular formula C16H20N2O3 B3018687 (2Z)-2-acetamido-N-[(oxolan-2-yl)methyl]-3-phenylprop-2-enamide CAS No. 308293-78-9](/img/structure/B3018687.png)
(2Z)-2-acetamido-N-[(oxolan-2-yl)methyl]-3-phenylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-acetamido-N-[(oxolan-2-yl)methyl]-3-phenylprop-2-enamide: is a synthetic organic compound characterized by its unique structure, which includes an oxolane ring, an acetamido group, and a phenylprop-2-enamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-acetamido-N-[(oxolan-2-yl)methyl]-3-phenylprop-2-enamide typically involves the following steps:
Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the acetamido group: This step involves the acetylation of an amine precursor using acetic anhydride or acetyl chloride.
Formation of the phenylprop-2-enamide moiety: This can be synthesized via a Knoevenagel condensation reaction between a benzaldehyde derivative and an acetamido-substituted malonic ester, followed by decarboxylation.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.
Reduction: Reduction of the double bond in the phenylprop-2-enamide moiety can yield saturated amide derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Saturated amide derivatives.
Substitution: Various substituted acetamido derivatives.
科学的研究の応用
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Medicine: : The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: : It can be used in the production of polymers and other materials with specific properties, such as enhanced thermal stability or biocompatibility.
作用機序
The mechanism by which (2Z)-2-acetamido-N-[(oxolan-2-yl)methyl]-3-phenylprop-2-enamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The acetamido group may facilitate binding to active sites, while the phenylprop-2-enamide moiety could interact with hydrophobic regions. The oxolane ring may provide additional stability and specificity in binding interactions.
類似化合物との比較
Similar Compounds
(2Z)-2-acetamido-N-[(tetrahydrofuran-2-yl)methyl]-3-phenylprop-2-enamide: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
(2Z)-2-acetamido-N-[(pyrrolidin-2-yl)methyl]-3-phenylprop-2-enamide: Contains a pyrrolidine ring instead of an oxolane ring.
Uniqueness
- The presence of the oxolane ring in (2Z)-2-acetamido-N-[(oxolan-2-yl)methyl]-3-phenylprop-2-enamide provides unique steric and electronic properties that can influence its reactivity and binding interactions.
- The combination of the acetamido group and the phenylprop-2-enamide moiety offers a versatile scaffold for further functionalization and optimization in various applications.
特性
IUPAC Name |
(Z)-2-acetamido-N-(oxolan-2-ylmethyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-12(19)18-15(10-13-6-3-2-4-7-13)16(20)17-11-14-8-5-9-21-14/h2-4,6-7,10,14H,5,8-9,11H2,1H3,(H,17,20)(H,18,19)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVYICAOKCZCBJ-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=CC=C1)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]naphthalene-2-sulfonamide](/img/structure/B3018605.png)
![1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B3018606.png)
![8-bromo-3-(2-methoxy-5-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3018607.png)


![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3018612.png)



![4-(tert-Butoxycarbonyl)-4-azabicyclo[5.1.0]octane-1-carboxylic acid](/img/structure/B3018621.png)
![2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3018623.png)

![2-(4-Benzylpiperidin-1-yl)-5-[(2-ethylsulfanylacetyl)amino]-N-propylbenzamide](/img/structure/B3018625.png)
